molecular formula C10H18O B1670004 Decahydro-1-naphthol CAS No. 529-32-8

Decahydro-1-naphthol

Cat. No.: B1670004
CAS No.: 529-32-8
M. Wt: 154.25 g/mol
InChI Key: NDZOISQLWLWLEW-UHFFFAOYSA-N
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Description

Decahydro-1-naphthol is a saturated derivative of naphthalene, characterized by the presence of a hydroxyl group attached to a decahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + 5\text{H}2 \rightarrow \text{C}{10}\text{H}_{18}\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of hydrogen gas and 1-naphthol over a fixed-bed catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form decahydro-1-naphthone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to decahydro-1-naphthylamine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Decahydro-1-naphthone.

    Reduction: Decahydro-1-naphthylamine.

    Substitution: Esters of this compound.

Scientific Research Applications

Chemistry

Decahydro-1-naphthol serves as a building block in organic synthesis, allowing for the preparation of complex molecules and natural product analogs. Its unique structure facilitates various chemical transformations, making it a valuable precursor in synthetic chemistry.

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It has been studied for its interactions with biological molecules, particularly focusing on its potential anti-inflammatory and antioxidant properties. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.

Medicine

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its antimicrobial effects against certain bacterial strains and its role in pharmacological studies where it interacts with specific molecular targets such as enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It also serves as an intermediate in the synthesis of various specialty chemicals.

Case Studies

  • Enzyme Interaction Studies
    • This compound has been employed to study enzyme-substrate interactions, providing insights into enzymatic mechanisms and potential therapeutic applications.
    • A study demonstrated that derivatives of this compound could selectively inhibit acetylcholinesterase, suggesting its utility in developing treatments for neurological disorders .
  • Antimicrobial Research
    • Investigations into the antimicrobial properties of this compound derivatives revealed effectiveness against specific bacterial strains, highlighting their potential use in pharmaceutical formulations .
  • Biochemical Assays
    • In biochemical assays, this compound was used to explore hydrogenation reactions, contributing to the understanding of reaction mechanisms involving similar bicyclic compounds .

Comparison with Similar Compounds

    Decahydro-2-naphthol: Similar in structure but with the hydroxyl group attached to a different position on the ring.

    1-Naphthol: The unsaturated parent compound of decahydro-1-naphthol.

    2-Naphthol: Another naphthol derivative with the hydroxyl group in a different position.

Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.

Biological Activity

Decahydro-1-naphthol, also known as cis-decahydro-1-naphthol (DHN), is a bicyclic organic compound with the molecular formula C10H18OC_{10}H_{18}O. Its structure consists of a naphthalene ring fully saturated with hydrogen atoms, making it a versatile compound in various chemical and biological applications. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The compound can exist in different stereoisomeric forms, with the cis form being the most studied due to its significant biological activity. It has a molecular weight of 154.25 g/mol and a boiling point of approximately 210 °C.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that DHN possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : this compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies indicate that it inhibits the growth of several bacteria and fungi, suggesting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Effects : Research has suggested that DHN may exert anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

A study published in the Journal of Drug Delivery and Therapeutics highlighted the antioxidant capacity of this compound through various assays. The results indicated that DHN effectively scavenged free radicals and reduced lipid peroxidation in cellular models. The study concluded that DHN could be developed into a therapeutic agent for oxidative stress-related conditions .

Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that DHN exhibited significant inhibition zones, comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Mechanisms

Research published in the International Journal of Pharmaceutical Sciences and Research explored the anti-inflammatory mechanisms of DHN. The study demonstrated that DHN inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating immune responses .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduced cytokine production in macrophages

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313369
Record name Decahydro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-32-8
Record name Decahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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